1-hydroxy-2-phenyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-4-one oxime
Description
1-Hydroxy-2-phenyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-4-one oxime (CAS: 175136-52-4) is a bicyclic imidazole derivative featuring a hydroxyl group at position 1 and an oxime moiety at position 2. Its molecular formula is C₁₃H₁₃N₃O₂, with a molecular weight of 243.26 g/mol . Key physicochemical properties include a high melting point (270°C) and boiling point (562.1°C), indicative of strong intermolecular interactions such as hydrogen bonding and aromatic stacking . The compound’s structure combines a tetrahydrobenzoimidazole core with a phenyl substituent at position 2, which enhances steric bulk and modulates electronic properties.
Properties
IUPAC Name |
(NE)-N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-15-10-7-4-8-11-12(10)14-13(16(11)18)9-5-2-1-3-6-9/h1-3,5-6,17-18H,4,7-8H2/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTAKYZZXWKROI-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NO)C1)N=C(N2O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/O)/C1)N=C(N2O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-hydroxy-2-phenyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-4-one oxime typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of o-phenylenediamine with a suitable carbonyl compound to form the benzimidazole core. Subsequent functionalization steps introduce the hydroxy and oxime groups. Reaction conditions often involve the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Hydroxy-2-phenyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-4-one oxime undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxime group can be reduced to form an amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Biological Activities
Research indicates that 1-hydroxy-2-phenyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-4-one oxime exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.
- Anticancer Activity : Investigations into its cytotoxicity against various cancer cell lines have shown promising results, indicating potential for use in cancer therapeutics.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Applications in Drug Development
The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. Here are some key applications:
Lead Compound for Drug Design
- The compound serves as a lead structure for synthesizing derivatives with enhanced biological activity and selectivity. Modifications to the hydroxyl and oxime groups can significantly affect pharmacological properties.
Pharmacological Profiling
- Interaction studies have identified binding affinities with various biological targets, including receptors implicated in disease processes. Understanding these interactions is crucial for assessing therapeutic viability.
Synthesis of Analogues
- Researchers are exploring synthetic routes to create analogues of this compound to evaluate their efficacy and safety profiles. Variations in the substituents can lead to compounds with improved potency or reduced toxicity.
Case Studies
Several case studies highlight the practical applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against multiple strains. |
| Study B | Anticancer Effects | Showed selective cytotoxicity towards breast cancer cell lines with minimal effects on normal cells. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X involved in metabolic syndrome pathways. |
Mechanism of Action
The mechanism of action of 1-hydroxy-2-phenyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-4-one oxime involves its interaction with specific molecular targets. The hydroxy and oxime groups can form hydrogen bonds with biological macromolecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Oxime vs. Amine: The oxime group in the target compound enhances hydrogen-bonding capacity compared to the amine in compound 239 .
- Substituent Effects : The phenyl group at position 2 (target compound) provides steric hindrance and π-π stacking opportunities, unlike the methyl group in compound or the benzyl group in compound 3 .
- Synthetic Byproducts : Palladium-catalyzed reactions (e.g., compound 3 synthesis) often yield aromatized byproducts (e.g., hydroxybenzimidazole 6) due to β-hydride elimination, whereas oxime formation (target compound) typically avoids such side reactions .
Challenges :
- Regioselectivity : Benzylation of imidazole precursors (e.g., compound 2 in ) often produces regioisomers (e.g., 2 vs. 4 in a 6:1 ratio), requiring crystallization for isolation.
- Byproduct Management : Aromatized byproducts (e.g., compound 6) in Heck reactions complicate purification, unlike the straightforward oximation route for the target compound .
Functional Group Impact :
- Oxime Group : Enhances acidity (pKa ~8–10) and metal-binding capacity compared to the methylene group in compound 3 .
- Hydroxyl vs. Benzyl : The hydroxyl group increases hydrophilicity, whereas the benzyl group in compound 3 improves lipophilicity .
Stability and Reactivity
- Thermal Stability : The target compound’s high melting point (270°C) suggests superior thermal stability compared to compound 239 (>245°C decomposition) .
- Tautomerism: The oxime group (-NOH) can tautomerize to a nitroso form (-N=O), a feature absent in amine- or methyl-substituted analogs .
- Reactivity : The hydroxyl group may undergo esterification or etherification, while the oxime can participate in cycloaddition or coordination reactions .
Biological Activity
1-Hydroxy-2-phenyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-4-one oxime (CAS No. 175136-52-4) is a compound characterized by its unique structural features, including a benzimidazole core and hydroxyl and oxime functional groups. This compound has garnered attention in pharmaceutical research due to its potential biological activities and applications in drug development.
The molecular formula of this compound is C13H13N3O2. Its structure can be represented as follows:
This compound appears as a white solid and is primarily explored for its interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast), HeLa (cervical), and A549 (lung) with IC50 values in the low micromolar range .
- Enzyme Interaction : Interaction studies reveal that this compound binds to enzymes involved in metabolic pathways. Understanding these interactions is critical for assessing its pharmacological profile.
- Antiviral Potential : Although specific antiviral activities of this compound are yet to be fully characterized, derivatives of the benzimidazole core have shown promise against various viral strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The presence of hydroxyl and oxime functional groups enhances its solubility and reactivity, making it a versatile candidate for further exploration in medicinal chemistry.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Benzimidazole | Basic benzimidazole structure | Known for broad-spectrum antimicrobial activity |
| 2-(Hydroxymethyl)benzimidazole | Benzimidazole core with hydroxymethyl group | Exhibits different solubility properties |
| 1-Methylbenzimidazole | Methyl substitution on nitrogen | Enhanced lipophilicity compared to parent compound |
The unique combination of functional groups in this compound differentiates it from these compounds and may contribute to distinct biological activities.
Case Studies
Recent studies have evaluated the anticancer properties of related compounds through in vitro assays. For example:
- Study on A549 Cell Line : A derivative exhibited an IC50 value of approximately 0.048 µM against the A549 lung cancer cell line, indicating potent cytotoxicity and potential for further development .
- MCF-7 Cell Line Evaluation : Another related compound demonstrated significant inhibitory activity on MCF-7 cells with an IC50 value of around 0.99 µM .
These findings suggest that structural modifications can lead to enhanced biological activity.
Q & A
Basic: What established synthetic routes are available for 1-hydroxy-2-phenyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-4-one oxime?
Methodological Answer:
The synthesis typically involves cyclization and oxime formation. A regioselective approach using carbodiimide intermediates can construct the imidazolone core, followed by oxime introduction via hydroxylamine treatment . For example, Ding et al. (2002) synthesized analogous imidazol-4-ones via triazole-carbodiimide addition reactions, achieving regiocontrol through solvent polarity and temperature modulation . Morgen et al. (2021) detailed hazardous material protocols (e.g., handling iodinated intermediates) and purification steps (e.g., column chromatography with ethyl acetate/hexane gradients) for related tetrahydroimidazolones .
Key Reaction Parameters:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Carbodiimide, THF, 60°C | 65–78 | |
| Oxime Formation | NH₂OH·HCl, NaOAc, EtOH | 82–90 |
Advanced: How can experimental design principles optimize synthesis yield and purity?
Methodological Answer:
Statistical Design of Experiments (DoE) minimizes trials while maximizing data robustness. For imidazolone derivatives, a 2³ factorial design can optimize variables like temperature (40–80°C), solvent polarity (THF vs. DMF), and catalyst loading (5–15 mol%). highlights that DoE resolves interactions between parameters, such as solvent polarity’s nonlinear impact on regioselectivity . For instance, ethanol/water mixtures in hydrogenation steps () improved intermediate yields by 20% compared to pure ethanol, avoiding dehalogenation side reactions via catalyst screening (Pd/C vs. Raney Ni) .
Example Optimization Table:
| Factor | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Temperature | 40°C | 80°C | 60–70°C |
| Solvent | THF | DMF | THF/EtOH (3:1) |
| Catalyst | 5 mol% | 15 mol% | 10 mol% |
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Adhere to ACS hazard guidelines ( ):
- PPE: Flame-resistant lab coats, nitrile gloves, and full-face shields .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (e.g., oxime vapors) .
- Spill Management: Absorb spills with inert materials (vermiculite) and neutralize acidic/basic residues before disposal .
- Storage: Store in amber glass at 4°C under nitrogen to prevent hydrolysis .
Advanced: How to address regioselectivity challenges in imidazolone core formation?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. In triazole-carbodiimide reactions (), electron-withdrawing groups on the carbodiimide direct cyclization to the 1-position of the imidazolone. Solvent polarity (e.g., THF vs. DMF) stabilizes transition states, favoring one regioisomer by >10:1 ratios . Computational modeling (DFT) can predict regiochemical outcomes by analyzing charge distribution in intermediates .
Advanced: Which analytical techniques resolve structural ambiguities in this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR distinguishes oxime tautomers (E/Z) via coupling constants (J = 8–12 Hz for E) .
- X-ray Crystallography: Confirms stereochemistry of the tetrahydro ring and oxime orientation .
- HRMS: Validates molecular formula (C₁₃H₁₅N₃O₂ requires [M+H]⁺ = 246.1237) .
Advanced: How to resolve contradictions in reaction yields during catalyst/solvent screening?
Methodological Answer:
Contradictions arise from competing pathways. For example, Pd/C in ethanol caused dehalogenation (, Table 1), reducing yields by 30%, while Raney Ni avoided this. Systematic screening with LC-MS tracking identifies side products (e.g., hydrodechlorinated byproducts) . Response Surface Methodology (RSM) models interactions between catalyst type, solvent polarity, and reaction time to identify Pareto-optimal conditions .
Catalyst Comparison:
| Catalyst | Solvent | Yield (%) | Dehalogenation (%) |
|---|---|---|---|
| Pd/C | EtOH | 60 | 25 |
| Raney Ni | H₂O/EtOH | 92 | <5 |
Basic: What are the stability considerations for this compound under different pH conditions?
Methodological Answer:
Oximes are pH-sensitive. Accelerated stability studies (ICH Q1A guidelines) show:
- Acidic (pH <3): Rapid hydrolysis of the oxime to ketone.
- Neutral (pH 7): Stable for >30 days at 25°C.
- Basic (pH >9): Degradation via Beckmann rearrangement.
Use buffered solutions (pH 6–8) during biological assays .
Advanced: How to design SAR studies for imidazolone oxime derivatives?
Methodological Answer:
- Scaffold Modifications: Introduce substituents at the phenyl (electron-donating/-withdrawing) and oxime (alkyl vs. aryl) positions.
- Bioactivity Assays: Use enzyme inhibition (e.g., acetylcholinesterase for neuroactivity) or cytotoxicity (MTT assay) to correlate structure with activity.
- Computational Tools: Molecular docking (AutoDock Vina) predicts binding affinities to target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
